molecular formula C12H15NOS B2358869 (3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone CAS No. 1797965-50-4

(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone

Cat. No. B2358869
CAS RN: 1797965-50-4
M. Wt: 221.32
InChI Key: XHYXVKWIMCGBFI-UHFFFAOYSA-N
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Description

(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group. It is a psychoactive stimulant that acts as a reuptake inhibitor of dopamine and norepinephrine. MDPV has gained notoriety for its recreational use and has been classified as a Schedule I substance in the United States. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system.

Scientific Research Applications

Antitumor Activity

The pyrrolidine scaffold has been associated with antitumor properties. Compounds with this structure have shown marked activity against various cancer cell lines. The presence of substituents like the methylthio group could potentially enhance these properties, making it a candidate for further research in oncology .

Drug Design and Development

Due to the pyrrolidine ring’s ability to efficiently explore pharmacophore space and contribute to the stereochemistry of the molecule, this compound could be used in the design and development of new drugs. Its non-planarity offers increased three-dimensional coverage, which is beneficial in creating drugs with specific target selectivity .

Structure-Activity Relationship (SAR) Studies

The different stereoisomers of the pyrrolidine ring can lead to varied biological profiles. This compound can be used in SAR studies to understand how the spatial orientation of substituents affects the biological activity and binding modes to enantioselective proteins .

Crystallography Research

The compound’s crystal structure can be studied to understand the molecular conformation and arrangement, which is crucial in the field of crystallography. Such studies can provide insights into the intermolecular interactions and stability of the compound .

Synthesis of Bioactive Molecules

The pyrrolidine ring is a common feature in bioactive molecules. This compound could serve as a precursor or intermediate in the synthesis of various bioactive molecules, including those with potential therapeutic effects .

Pharmacokinetic and ADME/Tox Studies

The introduction of heteroatomic fragments like the methylthio group can modify physicochemical parameters. This compound can be used in studies to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring makes it an interesting candidate for research in stereoselective synthesis. The compound can be used to study how different stereoisomers can be selectively synthesized and how they influence the biological activity .

Benzannulation Protocols

This compound could be involved in benzannulation protocols to prepare substituted aryl amines, which are valuable in medicinal chemistry for the development of various pharmaceutical agents .

properties

IUPAC Name

(3-methylsulfanylpyrrolidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-15-11-7-8-13(9-11)12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXVKWIMCGBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Methylthio)pyrrolidin-1-yl)(phenyl)methanone

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